molecular formula C36H51N3O4 B011229 3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole CAS No. 104005-37-0

3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole

Cat. No. B011229
M. Wt: 589.8 g/mol
InChI Key: DCBJXJOKADGNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole, also known as BMOP-OC9, is a carbazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs):

    • Carbazole derivatives, including those structurally similar to 3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole, are used as active materials in OLEDs and phosphorescent light-emitting diodes, showcasing efficiencies of 3.7-4.1 cd/A (Keruckas et al., 2014).
    • These materials serve as novel host materials for solution-processed blue phosphorescent OLEDs, offering high triplet energy and high glass-transition temperatures (Jiang et al., 2012).
  • Antileukemic Activity:

    • Some derivatives exhibit antileukemic activity, particularly against P388 lymphocytic leukemia (Anderson et al., 1988).
  • Fluorescence Imaging:

    • Carbazole dicationic salts, related to the carbazole family, can be used for two-photon fluorescence imaging of DNA in living plant turbid tissue, providing deeper observation capabilities and usable fluorescent images at lower incident power (Zhang et al., 2010).
  • Material Science Applications:

    • Carbazole-based materials are used in spectroscopy and photophysics for studying electronic transitions and their effects on the first absorption band (Belletěte et al., 2004).
    • They exhibit unique aggregation-induced phosphorescent emission (AIPE) properties, making them potential candidates for light-emitting diodes (LECs) and organic vapor sensing (Shan et al., 2011).
    • These compounds have spectroelectrochemical and electrochromic properties useful in switching devices (Aydın & Kaya, 2013).
  • Solar Cell Applications:

    • Carbazole derivatives are used as dye materials in dye-sensitized solar cells (Erden & Görgün, 2021).

properties

IUPAC Name

2-methyl-1-[6-(2-methyl-2-morpholin-4-ylpropanoyl)-9-octylcarbazol-3-yl]-2-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51N3O4/c1-6-7-8-9-10-11-16-39-31-14-12-27(33(40)35(2,3)37-17-21-42-22-18-37)25-29(31)30-26-28(13-15-32(30)39)34(41)36(4,5)38-19-23-43-24-20-38/h12-15,25-26H,6-11,16-24H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBJXJOKADGNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)C(=O)C(C)(C)N3CCOCC3)C4=C1C=CC(=C4)C(=O)C(C)(C)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400291
Record name 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)bis[2-methyl-2-(morpholin-4-yl)propan-1-one]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole

CAS RN

104005-37-0
Record name 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)bis[2-methyl-2-(morpholin-4-yl)propan-1-one]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole
Reactant of Route 2
Reactant of Route 2
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole
Reactant of Route 3
Reactant of Route 3
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole
Reactant of Route 4
Reactant of Route 4
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole
Reactant of Route 5
Reactant of Route 5
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole
Reactant of Route 6
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole

Citations

For This Compound
2
Citations
L He, PC Jurs, LL Custer, SK Durham… - Chemical research in …, 2003 - ACS Publications
Classification models were developed to provide accurate prediction of genotoxicity of 277 polycyclic aromatic compounds (PACs) directly from their molecular structures. Numerical …
Number of citations: 57 pubs.acs.org
HM Zaid - 2006 - core.ac.uk
This thesis describes the development of chemically amplified resists for electron beam lithography. The techniques and concepts oflithography are discussed and the motivations for …
Number of citations: 0 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.